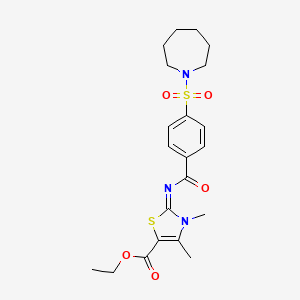

(Z)-2-((4-(アゼパン-1-イルスルホニル)ベンゾイル)イミノ)-3,4-ジメチル-2,3-ジヒドロチアゾール-5-カルボン酸エチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

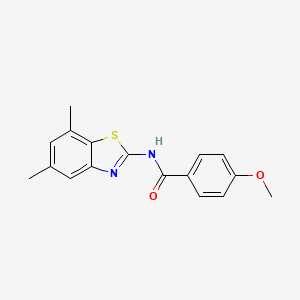

The compound of interest, Ethyl 2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate, is a complex molecule that appears to be related to a family of compounds with a thiazole core. Thiazole derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications. The papers provided discuss the synthesis and characterization of various thiazole derivatives, which can offer insights into the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of thiazole derivatives typically involves cyclization reactions and the use of various reagents to introduce different substituents onto the thiazole core. For instance, the synthesis of 4-ethyl carboxylate-5-imino-3-thiomethyl benzothiazolo [2,3-c]-1,2,4-triazepine was achieved by reacting 2-hydrazino benzothiazolo with ethyl-2-cyano-3,3-bismethyl thio acrylate in a one-pot reaction . Similarly, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involved cyclization of thioamide with 2-chloroacetoacetate . These methods could potentially be adapted for the synthesis of Ethyl 2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate by choosing appropriate starting materials and reagents to introduce the azepan-1-ylsulfonyl group.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is typically confirmed using analytical techniques such as IR, ^1H NMR, and MS spectra . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound. The spectral data can provide evidence for the successful incorporation of the azepan-1-ylsulfonyl group into the thiazole derivative.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, depending on the substituents present on the thiazole core. The papers describe the preparation of imino-substituted derivatives by reacting the core compound with different acid chlorides , as well as the synthesis of amino-imino derivatives used to create new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives . These reactions demonstrate the versatility of thiazole derivatives in chemical synthesis and suggest that Ethyl 2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate could also participate in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and biological activity. Some of the compounds synthesized in the papers exhibited good analgesic and CNS depressant activity , indicating the potential pharmacological relevance of these molecules. The specific properties of Ethyl 2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate would need to be determined experimentally, but the related compounds provide a basis for predicting its behavior.

科学的研究の応用

- この化合物の構造的特徴は、潜在的な抗腫瘍活性を示唆しています。研究者は、特に細胞増殖の阻害とアポトーシスの誘導における、癌細胞株に対するその効果を調査しています。 予備的な研究では、癌の進行に関与する主要な細胞経路を阻害する可能性があることが示されています .

- ベンゾイル基とチアゾール基は、その抗菌特性に寄与しています。研究者は、細菌および真菌病原体に対するその有効性を調査しています。 初期の結果は、特定の耐性菌の増殖を阻害する可能性があることを示唆しています.

抗がん研究

抗菌および抗真菌活性

作用機序

将来の方向性

特性

IUPAC Name |

ethyl 2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O5S2/c1-4-29-20(26)18-15(2)23(3)21(30-18)22-19(25)16-9-11-17(12-10-16)31(27,28)24-13-7-5-6-8-14-24/h9-12H,4-8,13-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUYMMLVBLQPEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)S1)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N'-methoxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide](/img/structure/B2549388.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dihydro-2H-chromene-2-carboxamide;hydrochloride](/img/structure/B2549390.png)

![N-(3-methylisoxazol-5-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2549391.png)

![methyl 2-({5-[(1Z)-(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate](/img/structure/B2549398.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(o-tolyl)methanone](/img/structure/B2549399.png)

![4-[(Z)-3-oxo-3-phenyl-1-propenyl]phenyl 4-fluorobenzenecarboxylate](/img/structure/B2549402.png)

![N-[4-[2-(benzenesulfonyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2549404.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2549407.png)